3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Description
3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H17N3O6 and its molecular weight is 431.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Corrosion Inhibition
- Corrosion Inhibition Studies : A study demonstrated the effects of electron-withdrawing and electron-releasing substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel acidic corrosion. Methoxy substituents enhanced inhibition efficiency, showing potential applications in protecting metals from corrosion. This work suggests the relevance of benzamide derivatives in materials science, specifically for corrosion protection strategies (Mishra et al., 2018).
Synthetic Chemistry
- Amidine Protection for Library Synthesis : The utility of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates the compound's significance in the solution-phase synthesis of substituted benzamidines. This application is crucial for developing multiparallel synthetic strategies, indicating the compound's role in facilitating complex organic synthesis processes (Bailey et al., 1999).
Cytotoxicity and Anticancer Potential
- Synthesis and Cytotoxicity of Quinazolinones : Research into the cytotoxicity of quinazolinone derivatives against various cancer cell lines suggests potential applications in cancer therapy. These findings highlight the importance of benzamide derivatives in medicinal chemistry, especially in the search for new anticancer agents (Hour et al., 2007).
Antioxidant Activity
- Electrochemical Oxidation and Antioxidant Activity : A study on the electrochemical oxidation of amino-substituted benzamide derivatives revealed insights into their antioxidant properties. Understanding the electrochemical behavior of these compounds is vital for evaluating their potential as antioxidants, with implications for developing therapeutic agents against oxidative stress (Jovanović et al., 2020).
Neuroprotective Effects
- Oxyresveratrol Imines for Neuroprotection : The synthesis of imine derivatives of oxyresveratrol and their evaluation against oxidative stress-induced cell death in PC12 cells highlight potential neuroprotective applications. Such derivatives could serve as the basis for developing treatments for neurological conditions characterized by oxidative damage (Hur et al., 2013).
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-31-17-12-6-14(7-13-17)22(27)25-20-18-4-2-3-5-19(18)32-21(20)23(28)24-15-8-10-16(11-9-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMVCWCFQKQEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.